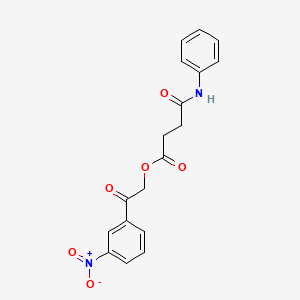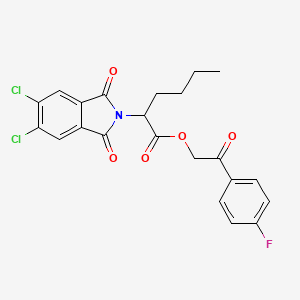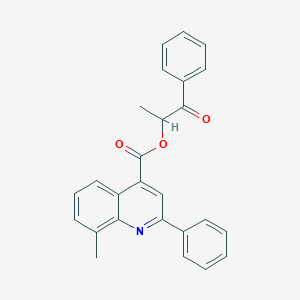![molecular formula C17H15NO4 B15151409 (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RPI-1 is a competitive, potent ATP-dependent Ret kinase inhibitor. It is known for its ability to inhibit c-Met, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. This compound has shown significant potential in cancer research due to its antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RPI-1 can be synthesized through a multi-step process involving the condensation of 5,6-dimethoxyindole-2,3-dione with 4-hydroxybenzaldehyde. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of RPI-1 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
RPI-1 undergoes various chemical reactions, including:
Oxidation: RPI-1 can be oxidized to form quinone derivatives.
Reduction: Reduction of RPI-1 can lead to the formation of hydroxyindole derivatives.
Substitution: RPI-1 can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
RPI-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying kinase inhibition and enzyme kinetics.
Biology: Employed in cell signaling studies to understand the role of Ret and c-Met in cellular processes.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting thyroid and lung cancers.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
RPI-1 exerts its effects by inhibiting the ATP-binding site of Ret kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the PLCgamma, ERKs, and AKT pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, RPI-1 inhibits c-Met phosphorylation at Tyr1234/Tyr1235, further contributing to its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Regorafenib: Another multi-targeted kinase inhibitor with antitumor properties.
Lenvatinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.
Cabozantinib: Targets c-Met and VEGFR2, used in cancer therapy.
Uniqueness
RPI-1 is unique due to its dual inhibition of Ret and c-Met, making it particularly effective in cancers where both kinases are implicated. Its ability to disrupt multiple signaling pathways simultaneously provides a broader therapeutic potential compared to other kinase inhibitors .
Propriétés
IUPAC Name |
3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMCYNBVCGIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)

![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)

![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)


![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)

![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
